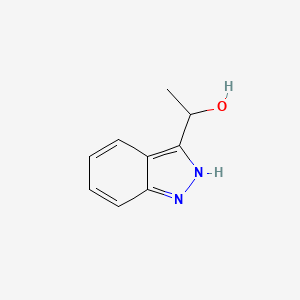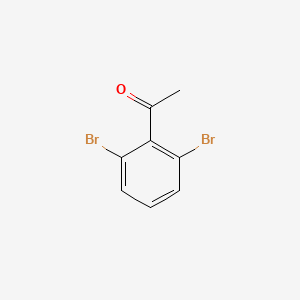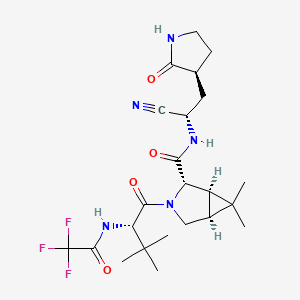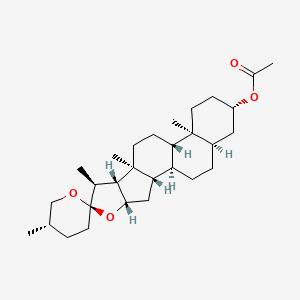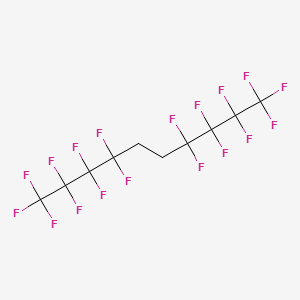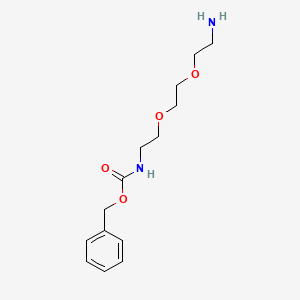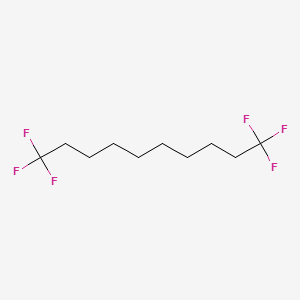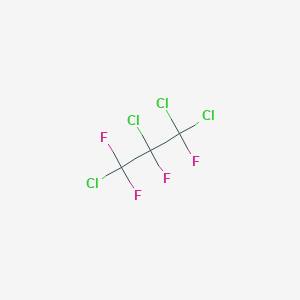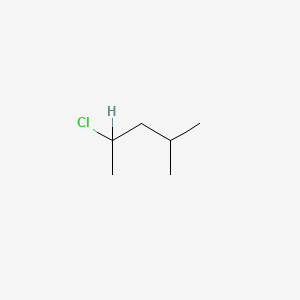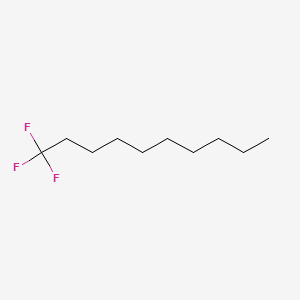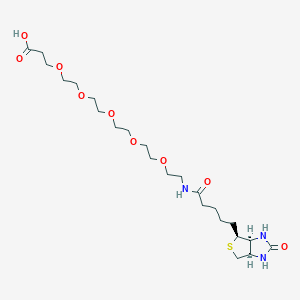
Biotin-PEG5-CH2CH2COOH
Overview
Description
Biotin-PEG5-CH2CH2COOH, also known as Biotin-polyethylene glycol5-CH2CH2COOH, is a linear heterobifunctional polyethylene glycol reagent. It contains biotin and carboxyl groups at both ends of the molecular chain. This compound is widely used in various biochemical and medical applications due to its ability to bind with high affinity and specificity to streptavidin and avidin through stable amide junctions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-PEG5-CH2CH2COOH typically involves the conjugation of biotin to a polyethylene glycol chain, followed by the introduction of a carboxyl group. The process generally includes the following steps:
Activation of Biotin: Biotin is activated using a coupling reagent such as N-hydroxysuccinimide (NHS) to form NHS-biotin.
Conjugation to Polyethylene Glycol: The activated biotin is then reacted with a polyethylene glycol chain that has an amine group at one end, forming a stable amide bond.
Introduction of Carboxyl Group: The terminal hydroxyl group of the polyethylene glycol chain is oxidized to introduce a carboxyl group, resulting in the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves strict control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity. The use of automated reactors and purification systems, such as high-performance liquid chromatography (HPLC), is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Biotin-PEG5-CH2CH2COOH undergoes various chemical reactions, including:
Amide Bond Formation: The carboxyl group can react with amine groups to form stable amide bonds.
Esterification: The carboxyl group can also react with alcohols to form esters.
Biotin-Streptavidin Binding: The biotin moiety binds with high affinity to streptavidin and avidin, forming a strong non-covalent interaction.
Common Reagents and Conditions
Amide Bond Formation: Typically involves reagents such as N-hydroxysuccinimide (NHS) and carbodiimides (e.g., EDC) under mild conditions (pH 7-9).
Esterification: Requires alcohols and acid catalysts under anhydrous conditions.
Biotin-Streptavidin Binding: Occurs under physiological conditions (pH 7.4, 37°C) without the need for additional reagents.
Major Products Formed
Amide Bond Formation: Produces biotinylated amides.
Esterification: Produces biotinylated esters.
Biotin-Streptavidin Binding: Forms biotin-streptavidin complexes.
Scientific Research Applications
Biotin-PEG5-CH2CH2COOH has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of bioconjugates and in surface modification of nanoparticles.
Biology: Facilitates the labeling and detection of biomolecules, such as proteins and nucleic acids, through biotin-streptavidin interactions.
Medicine: Employed in drug delivery systems to enhance the solubility and stability of therapeutic agents.
Industry: Utilized in the development of diagnostic assays, biosensors, and biocompatible materials
Mechanism of Action
The mechanism of action of Biotin-PEG5-CH2CH2COOH primarily involves the high-affinity binding of the biotin moiety to streptavidin or avidin. This interaction is highly specific and stable, making it useful for various applications, such as molecular detection and drug delivery. The polyethylene glycol chain provides flexibility and hydrophilicity, enhancing the solubility and biocompatibility of the compound .
Comparison with Similar Compounds
Biotin-PEG5-CH2CH2COOH can be compared with other biotinylated polyethylene glycol compounds, such as:
Biotin-PEG2-CH2CH2COOH: Shorter polyethylene glycol chain, resulting in lower solubility and flexibility.
Biotin-PEG10-CH2CH2COOH: Longer polyethylene glycol chain, providing higher solubility but potentially increased steric hindrance.
Biotin-PEG-NHS: Contains an NHS ester group for direct conjugation to amines, offering a different functional group for bioconjugation .
This compound is unique due to its balanced chain length, providing an optimal combination of solubility, flexibility, and functional group availability for various applications.
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H41N3O9S/c27-20(4-2-1-3-19-22-18(17-36-19)25-23(30)26-22)24-6-8-32-10-12-34-14-16-35-15-13-33-11-9-31-7-5-21(28)29/h18-19,22H,1-17H2,(H,24,27)(H,28,29)(H2,25,26,30)/t18-,19-,22-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADXLVCTYGZKIQE-IPJJNNNSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCOCCOCCOCCOCCOCCC(=O)O)NC(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H41N3O9S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
535.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2252330-85-9 | |
| Record name | ||
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2252330-85-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


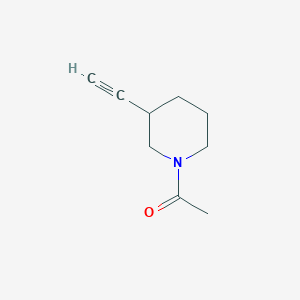
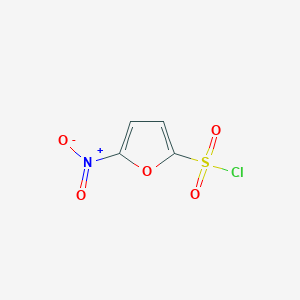
![2-Amino-7-chlorobenzo[d]thiazol-4-ol](/img/structure/B3392331.png)
